molecular formula C7H8N6O2 B2681266 3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid CAS No. 2279122-06-2

3-(2H-3,4'-Bi-1,2,4-triazol-5-yl)propanoic acid

Cat. No.: B2681266
CAS No.: 2279122-06-2
M. Wt: 208.181
InChI Key: MLHHNRBANWDJDE-UHFFFAOYSA-N
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Description

3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bi-triazole moiety linked to a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid typically involves the formation of the bi-triazole core followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-3,4’-Bi-1,2,4-triazol-5-yl)propanoic acid is unique due to its bi-triazole structure, which provides enhanced binding affinity to metal ions and increased biological activity compared to mono-triazole derivatives. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2/c14-6(15)2-1-5-10-7(12-11-5)13-3-8-9-4-13/h3-4H,1-2H2,(H,14,15)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHHNRBANWDJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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